Robenidine-d8 HCl [Bis(phenyl-d4)]
Description
Academic Significance of Robenidine (B1679493) and its Structural Analogs in Research Paradigms
Robenidine, a guanidine (B92328) derivative, is primarily known as a veterinary coccidiostat used to control coccidiosis, a parasitic disease in poultry and rabbits. chemicalbook.comdrugbank.com Its mechanism of action involves inhibiting the growth and reproduction of coccidian parasites. drugbank.com While effective in its veterinary application, the academic interest in Robenidine and its structural analogs has expanded into several other areas of biomedical research.
The chemical scaffold of Robenidine, an aminoguanidine (B1677879), has been identified as a promising starting point for the development of new therapeutic agents. nih.gov Researchers have synthesized and evaluated a series of Robenidine analogs to explore their potential against a range of pathogens. These studies have demonstrated that the aminoguanidine chemotype can be modified to target different organisms. nih.gov
Recent research has highlighted the potential of Robenidine and its analogs in the following areas:
Antimalarial Activity: Due to the genetic similarity between the parasites responsible for coccidiosis (Eimeria) and malaria (Plasmodium), Robenidine and its analogs have been investigated as potential antimalarial agents. nih.gov Studies have shown that some analogs exhibit potent activity against drug-resistant strains of Plasmodium falciparum in vitro. nih.gov
Antibacterial Activity: Robenidine has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). chemicalbook.com Further research into its analogs aims to develop new antibacterial agents.
Antifungal Activity: Robenidine has been identified as a potential antifungal agent, showing broad-spectrum activity against various fungal pathogens, including Candida albicans. nih.gov
The exploration of Robenidine's structural analogs allows for structure-activity relationship (SAR) studies, which are crucial for optimizing the compound's therapeutic properties and identifying new lead compounds for drug development.
Rationale for Site-Specific Deuteration at Phenyl Moieties (d4) and Overall Labeling Strategy (d8)
The synthesis of Robenidine-d8 HCl [Bis(phenyl-d4)] involves the specific placement of deuterium (B1214612) atoms on the two phenyl rings of the molecule. Each phenyl ring is perdeuterated with four deuterium atoms, leading to a total of eight deuterium atoms in the molecule, hence the "d8" designation. The hydrochloride salt form enhances its stability and solubility for analytical applications.
The synthesis of Robenidine typically involves the condensation of p-chlorobenzaldehyde with 1,3-diaminoguanidine hydrochloride. nih.govgoogle.com To achieve the d8 labeling, deuterated p-chlorobenzaldehyde, specifically p-chlorobenzaldehyde-d4, would be used as a starting material. Commercially available chlorobenzene-d5 (B46527) can serve as a precursor for the synthesis of this deuterated aldehyde. sigmaaldrich.com The use of two equivalents of p-chlorobenzaldehyde-d4 in the reaction with 1,3-diaminoguanidine hydrochloride results in the symmetrically labeled Robenidine-d8.
The primary rationale for this specific deuteration strategy is to create a stable, high-mass internal standard for use in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com In such analyses, a known amount of the deuterated standard (Robenidine-d8 HCl) is added to a sample containing the unlabeled analyte (Robenidine). Because the deuterated and non-deuterated forms have virtually identical chemical and physical properties, they behave similarly during sample preparation and chromatographic separation. However, due to their mass difference, they are easily distinguished by the mass spectrometer. mdpi.com This allows for accurate quantification of the analyte, correcting for any loss that may occur during the analytical process.
The site-specific deuteration on the phenyl rings is a strategic choice because these positions are less likely to undergo exchange with hydrogen atoms from the solvent or during metabolic processes, ensuring the stability of the label throughout the analysis.
Current Research Trajectories and Gaps for Robenidine-d8 HCl [Bis(phenyl-d4)]
Currently, the predominant application of Robenidine-d8 HCl [Bis(phenyl-d4)] is as an internal standard for the quantitative determination of Robenidine residues in various matrices, such as animal tissues and feed. sigmaaldrich.com This is a critical application for food safety and regulatory monitoring.
Metabolic studies of Robenidine have shown that it is primarily excreted unchanged in the feces, with some metabolites also being formed. nih.govacs.org The availability of Robenidine-d8 HCl opens up avenues for more in-depth pharmacokinetic and metabolic studies. By co-administering a mixture of labeled and unlabeled Robenidine, researchers can more accurately trace the metabolic pathways and quantify the formation of different metabolites.
Despite its utility as an internal standard, there are several potential research trajectories and existing gaps in the application of Robenidine-d8 HCl:
Advanced Metabolic Profiling: While the major metabolic products of Robenidine are known, Robenidine-d8 HCl could be used in high-resolution mass spectrometry-based metabolomics studies to identify previously unknown or minor metabolites.
Kinetic Isotope Effect Studies: The impact of deuteration on the phenyl rings on the rate of metabolism of Robenidine has not been extensively studied. Research could be conducted to investigate if the C-D bonds at these positions slow down any potential oxidative metabolism, which could inform the design of future Robenidine analogs with improved pharmacokinetic properties.
Environmental Fate and Transport Studies: As a veterinary drug, Robenidine can enter the environment. Robenidine-d8 HCl could be used as a tracer to study its degradation and transport in soil and water systems, providing valuable data for environmental risk assessments.
Mechanism of Action Studies: While the general mechanism of action of Robenidine is understood, the deuterated analog could be used in sophisticated biophysical and biochemical assays to probe its interaction with its molecular targets with greater precision.
Structure
2D Structure
Properties
Molecular Formula |
C15H14Cl3N5 |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9-,20-10-;/i1D,2D,3D,4D,5D,6D,7D,8D; |
InChI Key |
LTWIBTYLSRDGHP-FBNNRFKISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=N\NC(=N/N=C\C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)[2H])[2H])Cl)[2H].Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Robenidine D8 Hcl Bis Phenyl D4
Precursor Synthesis and Deuterium (B1214612) Incorporation Techniques
The successful synthesis of Robenidine-d8 HCl hinges on the preparation of key deuterated building blocks. This section explores the methods for introducing deuterium into the necessary phenyl ring systems and constructing the deuterated guanidine (B92328) backbone.
Stereoselective and Regioselective Deuteration Approaches for Phenyl Ring Systems
The synthesis of Robenidine-d8 requires the specific deuteration of the two phenyl rings. The primary precursor for this is 4-chlorobenzaldehyde-d4. While this can be sourced commercially, understanding its synthesis provides insight into isotopic labeling strategies.
A common approach for regioselective deuteration of aromatic rings is through electrophilic aromatic substitution. For a compound like chlorobenzene, the chlorine atom is an ortho-, para-directing deactivator. However, direct deuteration using deuterated acids can lead to a mixture of isomers. More controlled methods are therefore necessary.
One effective strategy involves the use of transition metal-catalyzed hydrogen-isotope exchange (HIE) reactions. These methods offer high selectivity and efficiency. For instance, copper-catalyzed reactions have been shown to be effective for the precise deuteration of small molecules. Another powerful technique is the deoxygenative deuteration of a corresponding phenolic precursor, which can provide high levels of deuterium incorporation at specific positions.
Biocatalytic methods also present a green and highly selective alternative. Enzymes can catalyze deuteration with high regio- and stereoselectivity under mild conditions, often using D₂O as the deuterium source.
| Deuteration Approach | Description | Advantages |
| Metal-Catalyzed HIE | Transition metals like palladium or copper catalyze the exchange of hydrogen for deuterium on an aromatic ring. | High selectivity and efficiency. |
| Deoxygenative Deuteration | A hydroxyl group on the aromatic ring is replaced with deuterium. | High levels of deuterium incorporation at a specific site. |
| Biocatalysis | Enzymes are used to catalyze the deuteration reaction. | High regio- and stereoselectivity, mild reaction conditions. |
Synthesis of Deuterated Intermediates for Robenidine (B1679493) Backbone Construction
The central component of Robenidine is the diaminoguanidine (B1197381) unit. The synthesis of Robenidine-d8 HCl involves the condensation of two equivalents of 4-chlorobenzaldehyde-d4 with 1,3-diaminoguanidine hydrochloride. While the direct synthesis of deuterated 1,3-diaminoguanidine is not widely reported, a plausible route would involve using deuterated reagents in the established synthesis of the non-deuterated compound.
One common synthesis of 1,3-diaminoguanidine hydrochloride starts from guanidine hydrochloride, which is reacted with hydrazine (B178648) hydrate. To produce a deuterated version, one could envision using deuterated hydrazine (D₄N₂) or performing the reaction in a deuterated solvent like D₂O to encourage H/D exchange on the nitrogen atoms.
Another synthetic route to 1,3-diaminoguanidine hydrochloride proceeds via the reaction of sodium thiocyanate (B1210189) with dimethyl sulfate (B86663), followed by reaction with hydrazine hydrochloride. The use of deuterated hydrazine hydrochloride in this sequence could potentially yield the desired deuterated intermediate.
Optimized Reaction Pathways for the Assembly of Deuterated Robenidine
With the deuterated precursors in hand, the next stage is their assembly into the final Robenidine-d8 HCl molecule.
Catalytic and Stoichiometric Methods for Nitrogen-Carbon Bond Formation
The formation of the two imine bonds in Robenidine-d8 is typically achieved through a condensation reaction between the deuterated 4-chlorobenzaldehyde-d4 and 1,3-diaminoguanidine hydrochloride. This reaction is generally carried out by refluxing the two components in a suitable solvent, such as ethanol (B145695).
While the direct condensation is efficient, other methods for N-C bond formation in guanidine synthesis exist. For instance, the Knoevenagel condensation of benzaldehydes with active methylene (B1212753) compounds can be catalyzed by amines and amino acids, suggesting that similar catalytic principles could be applied to optimize the condensation with aminoguanidine (B1677879).
Derivatization Strategies for Hydrochloride Salt Formation
The synthesis of Robenidine analogues from substituted benzaldehydes and 1,3-diaminoguanidine hydrochloride directly yields the hydrochloride salt of the product. The basic guanidine core is protonated by the hydrochloric acid present from the starting material. This is a convenient method as it avoids a separate salt formation step.
Should the free base of deuterated Robenidine be isolated, the hydrochloride salt can be formed by treating a solution of the base with a solution of hydrogen chloride in a suitable solvent, such as ethanol or diethyl ether. The resulting salt would then precipitate and could be collected by filtration.
Purification and Isolation Protocols for Deuterated Chemical Entities
The purification of the final product is crucial to ensure its chemical and isotopic purity. Due to the similar physical properties of deuterated and non-deuterated compounds, their separation can be challenging. Therefore, the synthesis should be designed to maximize the incorporation of deuterium and minimize isotopic impurities.
Common purification techniques for small organic molecules like Robenidine-d8 HCl include recrystallization, which is often effective for obtaining highly pure crystalline solids. The crude product can be recrystallized from a suitable solvent, such as ethanol.
Chromatographic techniques are also widely used. High-performance liquid chromatography (HPLC) is a powerful tool for both the purification and analysis of the final product. For Robenidine, reversed-phase HPLC with a C18 column and a mobile phase of acidified methanol (B129727) and water has been shown to be effective. The purity of the final compound can be assessed by HPLC with UV and mass spectrometry (MS) detection.
The characterization of the deuterated compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy. ¹H NMR would show the absence of signals from the deuterated phenyl rings, while ²H NMR would show signals corresponding to the incorporated deuterium atoms. Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the extent of deuterium incorporation.
| Purification/Analysis Technique | Purpose |
| Recrystallization | Removal of impurities from the solid product. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the target compound and any impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium incorporation sites. |
Chromatographic Techniques for High-Purity Isotope Separation
The purification of Robenidine-d8 HCl [Bis(phenyl-d4)] to achieve high isotopic and chemical purity necessitates the use of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is a primary method for the separation and purification of deuterated compounds. In the context of robenidine analysis, HPLC methods have been developed utilizing C18 columns. nih.gov For instance, a method for robenidine residue analysis in chicken muscle employed a Luna C18 column with an isocratic mobile phase of 70% methanol in water containing 0.1% trifluoroacetic acid. nih.gov Another method for determining robenidine in eggs used a mobile phase of acetonitrile (B52724) and water, also with a C18 column. capes.gov.br These methods, while developed for quantification, highlight the utility of reversed-phase chromatography for separating robenidine from complex matrices, a principle that is directly applicable to its purification.
For the specific purification of Robenidine-d8 HCl, preparative HPLC would be employed. This technique scales up the principles of analytical HPLC to isolate larger quantities of the desired deuterated compound. The selection of the stationary phase, mobile phase composition, and gradient conditions are critical to achieving optimal separation from any remaining unlabeled or partially labeled robenidine, as well as other synthetic impurities. The use of a high-resolution stationary phase and a carefully optimized mobile phase gradient allows for the separation of molecules with very similar physical properties, which is essential for isotopic purification.
The following table outlines typical parameters for HPLC analysis of robenidine, which can be adapted for the purification of its deuterated analog.
| Parameter | Specification |
| Column | Luna C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 70% Methanol in water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 312 nm |
| Temperature | 30 °C |
This data is based on a method for the analysis of robenidine in chicken muscle and serves as a representative example of HPLC conditions. nih.gov
Crystallization and Recrystallization Methodologies for Deuterated Compounds
Crystallization and recrystallization are fundamental techniques for the purification of solid compounds, including deuterated standards like Robenidine-d8 HCl. cymitquimica.com These methods are particularly effective for removing impurities that have different solubility characteristics than the target compound. The process involves dissolving the crude deuterated product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are ideally left behind in the solvent.
The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For Robenidine-d8 HCl, which is a hydrochloride salt, polar solvents are generally more suitable. The hygroscopic nature of the compound suggests that anhydrous solvents may be necessary to prevent the incorporation of water into the crystal lattice. cymitquimica.com
Recrystallization, which is simply a repeated crystallization process, can be used to further enhance the purity of the deuterated compound. Each successive recrystallization step can remove more impurities, leading to a product with a higher degree of chemical and isotopic purity. The effectiveness of the purification can be monitored by the analytical techniques discussed in the following sections.
Analytical Characterization Methodologies for Synthetic Intermediates and Final Deuterated Product Purity and Identity
A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of synthetic intermediates and the final Robenidine-d8 HCl product. cato-chem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of isotopically labeled compounds. For Robenidine-d8 HCl, both ¹H NMR and ¹³C NMR would be utilized. The primary application of ¹H NMR is to determine the degree of deuteration. By comparing the integrals of the proton signals in the deuterated compound to those in the unlabeled standard, the percentage of deuterium incorporation at specific sites can be calculated. In the case of Robenidine-d8 HCl [Bis(phenyl-d4)], the signals corresponding to the phenyl protons are expected to be significantly diminished or absent, confirming the successful isotopic labeling.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition and isotopic purity of Robenidine-d8 HCl. HRMS provides a highly accurate mass measurement, which can be used to verify the molecular formula of the deuterated compound (C₁₅H₅D₈Cl₂N₅ · HCl). cdnisotopes.com The measured mass should correspond to the theoretical mass calculated for the deuterated molecule.
Furthermore, the isotopic distribution pattern observed in the mass spectrum can be used to assess the level of deuteration. The presence of a prominent peak corresponding to the fully deuterated molecule and the relative intensities of peaks for molecules with fewer deuterium atoms can provide a quantitative measure of isotopic enrichment. This technique is crucial for ensuring that the final product meets the required isotopic purity standards, often specified as atom percent D. cdnisotopes.comtargetanalysis.gr
The following table summarizes the key molecular information for Robenidine-d8 HCl.
| Property | Value |
| Chemical Formula | C₁₅H₅D₈Cl₂N₅ · HCl |
| CAS Number | 1173097-77-2 |
| Molecular Weight | 378.72 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
Data sourced from supplier information. cdnisotopes.com
Elemental Analysis and Spectroscopic Fingerprinting Techniques (e.g., IR, UV-Vis)
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in a compound. For Robenidine-d8 HCl, the results of elemental analysis should be consistent with the calculated values for its molecular formula, providing further confirmation of its identity and purity. cato-chem.com
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis range. Robenidine exhibits strong UV absorbance, with a maximum typically observed around 312-317 nm. capes.gov.brresearchgate.net The UV-Vis spectrum of Robenidine-d8 HCl is expected to be very similar to that of the unlabeled compound, as the electronic transitions responsible for UV absorbance are generally not significantly affected by isotopic substitution. This technique is primarily used to confirm the presence of the robenidine chromophore and to quantify the compound. nih.gov
Quantitative Bioanalytical Applications and Methodologies Utilizing Robenidine D8 Hcl Bis Phenyl D4
Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Bioanalytical Method Development
The fundamental principle behind using a SIL-IS, such as Robenidine-d8 HCl, is that it behaves nearly identically to its non-labeled counterpart, the analyte, throughout the entire analytical process. waters.com This includes extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer. wuxiapptec.comwaters.com By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any variations or losses of the analyte during sample preparation and analysis can be corrected for by monitoring the ratio of the analyte's signal to the SIL-IS's signal. wuxiapptec.com This normalization is crucial for achieving the high accuracy and precision demanded in regulated bioanalysis.
Advantages of SIL-IS over Analogue Internal Standards in Mass Spectrometry
The use of SIL-IS like Robenidine-d8 HCl offers significant advantages over analogue internal standards, which are structurally similar but not isotopically labeled compounds. The primary benefit lies in the co-elution of the SIL-IS with the analyte. waters.com Because they share nearly identical physicochemical properties, they experience the same degree of matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample. wuxiapptec.comchromatographyonline.com This co-elution ensures that the analyte-to-internal standard ratio remains constant even in the presence of significant matrix effects, a feat not always achievable with analogue standards that may have different retention times and ionization efficiencies. waters.comresearchgate.net
Furthermore, SIL-IS can act as a carrier, preventing the loss of trace amounts of the analyte during extraction and analysis. nih.gov While analogue standards can also correct for some variability, they are less likely to be appropriate when there are differences in functional groups, which can affect their extraction recovery and ionization response relative to the analyte. scispace.com
Table 1: Comparison of Internal Standard Types in Mass Spectrometry
| Feature | Stable Isotope-Labeled Internal Standard (SIL-IS) | Analogue Internal Standard |
| Structural Similarity | Nearly identical to the analyte, differing only in isotopic composition. | Structurally similar to the analyte, but with different chemical composition. |
| Co-elution with Analyte | Typically co-elutes with the analyte. waters.com | May or may not co-elute with the analyte. |
| Compensation for Matrix Effects | High degree of compensation due to identical ionization behavior. wuxiapptec.com | Compensation can be variable and incomplete. researchgate.net |
| Extraction Recovery | Mirrors the analyte's recovery. wuxiapptec.com | May differ from the analyte's recovery. scispace.com |
| Accuracy and Precision | Generally provides higher accuracy and precision. crimsonpublishers.com | Can be less accurate and precise, especially with complex matrices. scispace.com |
| Availability and Cost | Can be expensive and not always commercially available. researchgate.net | Often more readily available and less expensive. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Robenidine-d8 HCl [Bis(phenyl-d4)] Analysis
LC-MS/MS is the analytical technique of choice for the quantification of robenidine (B1679493) in biological samples, utilizing Robenidine-d8 HCl as the internal standard. This is due to the high sensitivity and selectivity of MS/MS detection. waters.com The development of a robust LC-MS/MS method involves careful optimization of chromatographic separation, mass spectrometric parameters, and a thorough evaluation of matrix effects.
Development of Chromatographic Separation Strategies for Robenidine and its Unlabeled Analog
The primary goal of the chromatographic separation is to resolve robenidine from other endogenous components in the sample to minimize matrix effects and to ensure the co-elution of robenidine and Robenidine-d8 HCl. chromatographyonline.com Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are commonly employed for this purpose. mdpi.com
A study on the determination of robenidine in chicken muscle utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.net Another method for analyzing robenidine in feedstuffs employed ion-pair HPLC on a C18 reversed-phase column. researchgate.net In a mass balance study of robenidine in catfish, HPLC was used with a gradient elution to separate robenidine from its metabolites. mdpi.com The peak time for Robenidine-d8 was observed to be very close to that of robenidine, indicating good co-elution. mdpi.com
Table 2: Example Chromatographic Conditions for Robenidine Analysis
| Parameter | Method 1: Chicken Muscle researchgate.net | Method 2: Feedstuffs researchgate.net | Method 3: Catfish Water mdpi.com |
| Column | C18 | C18 (ion-pair) | Not specified |
| Mobile Phase | Acetonitrile and 0.05 mol/L NH4H2PO4 buffer (6:4, v/v, pH 6.5) | Dichloromethane - ethyl acetate mixture | Gradient elution |
| Detection | UV at 317 nm | UV at 314 nm | MS/MS |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Retention Time (Robenidine) | Not specified | Not specified | ~3.37 min |
| Retention Time (Robenidine-d8) | Not applicable | Not applicable | ~3.33 min |
Optimization of Mass Spectrometric Parameters for Deuterated and Non-Deuterated Species
The optimization of mass spectrometric parameters is crucial for achieving maximum sensitivity and specificity for both robenidine and Robenidine-d8 HCl. nih.gov This is typically done using electrospray ionization (ESI) in the positive ion mode. mdpi.com The process involves selecting the appropriate precursor ions (the molecular ions of robenidine and Robenidine-d8) and then fragmenting them in the collision cell to generate specific product ions. The monitoring of these specific precursor-to-product ion transitions in a technique called multiple reaction monitoring (MRM) provides high selectivity. mdpi.com
Key parameters that are optimized include:
Ionization Source Parameters: Such as capillary voltage and source temperature. core.ac.uk
Collision Energy: The energy applied to fragment the precursor ions.
Gas Pressures: The pressures of the nebulizing and collision gases.
A study on the simultaneous determination of famotidine (B1672045) and metoprolol (B1676517) using their deuterated internal standards monitored the transitions m/z 338.1 → 189.1 for the analyte and m/z 342.1 → 190 for the d4-labeled internal standard, demonstrating the typical mass shift observed for deuterated compounds. nih.gov
Matrix Effect Assessment and Compensation Strategies in Biological Sample Analysis
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS bioanalysis. waters.commedipharmsai.com These effects can lead to inaccurate and imprecise results if not properly addressed. core.ac.uk
Assessment of matrix effects is a critical part of method validation. nih.gov A common approach is the post-extraction spike method, where the response of the analyte in a blank, extracted matrix is compared to the response of the analyte in a neat solution. nih.gov A value of less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. nih.gov
The most effective strategy to compensate for matrix effects is the use of a co-eluting SIL-IS like Robenidine-d8 HCl. researchgate.netnih.gov Because the SIL-IS experiences the same matrix effects as the analyte, the ratio of their signals remains constant, thus providing accurate quantification. waters.comchromatographyonline.com However, it is crucial to demonstrate that the internal standard truly tracks the analyte by evaluating the matrix factor, which is the ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix, normalized to the internal standard. nih.gov
In cases where significant matrix effects persist despite the use of a SIL-IS, further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove the interfering components. medipharmsai.comresearchgate.net
Method Validation Frameworks for Bioanalytical Assays Employing Deuterated Internal Standards
The use of deuterated internal standards like Robenidine-d8 HCl is a cornerstone of high-quality quantitative bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). biopharmaservices.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of these bioanalytical methods. nih.govfda.gov These frameworks ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. europa.eumdpi.com
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard because it shares nearly identical physicochemical properties with the analyte of interest. biopharmaservices.combioanalysis-zone.com This structural similarity allows the SIL-IS to co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thereby effectively compensating for variations during sample preparation and analysis. waters.comacanthusresearch.com However, the use of a SIL-IS does not obviate the need for thorough validation. waters.comnih.gov Potential issues such as isotopic exchange or the presence of unlabeled impurities in the SIL-IS must be carefully evaluated. acanthusresearch.com The validation process, therefore, is a systematic investigation designed to demonstrate the method's performance characteristics. fda.govresearchgate.net
Assessment of Linearity, Accuracy, and Precision for Deuterated and Unlabeled Analytes
A fundamental aspect of method validation is establishing the relationship between the concentration of the analyte and the instrument's response. This is achieved through the assessment of linearity, accuracy, and precision. researchgate.net
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of calibration standards over a specified range. The response, typically the peak area ratio of the analyte to the internal standard (Robenidine-d8 HCl), is plotted against the nominal concentration of the analyte, and a regression analysis is performed.
Accuracy refers to the closeness of the mean test results to the true or accepted reference value. ut.ee It is assessed by analyzing quality control (QC) samples prepared at multiple concentration levels, including the lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). fda.gov
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is evaluated at the same QC levels as accuracy. researchgate.netclearsynth.com
Regulatory guidelines provide specific acceptance criteria for these parameters. For a method to be considered valid, the results from accuracy and precision runs must fall within predefined limits.
Table 1: Typical FDA and EMA Acceptance Criteria for Linearity, Accuracy, and Precision in Bioanalytical Assays
| Parameter | Level | Acceptance Criteria |
| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ) | ||
| Accuracy | LLOQ | Mean concentration within ±20% of the nominal value |
| LQC, MQC, HQC | Mean concentration within ±15% of the nominal value | |
| Precision | LLOQ | CV or RSD ≤ 20% |
| LQC, MQC, HQC | CV or RSD ≤ 15% |
This table represents a summary of common criteria; specific requirements may vary based on the regulatory guidance version and the nature of the assay. fda.govmdpi.com
Evaluation of Selectivity, Sensitivity, and Stability in Complex Biological Matrices
Ensuring a bioanalytical method is robust requires demonstrating its performance in the presence of endogenous components of the biological matrix.
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, concomitant medications, or matrix constituents. quinta.cz This is typically evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the deuterated internal standard. fda.gov
Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. fda.gov The analyte response at the LLOQ should be at least five times the response of a blank sample. bioanalysis-zone.com
Stability of the analyte in the biological matrix must be thoroughly investigated under conditions that mimic sample handling and storage. fda.gov The use of a stable internal standard like Robenidine-d8 HCl helps to control for variability during analysis, but the stability of the analyte itself from collection to analysis is paramount. Stability evaluations typically include:
Freeze-Thaw Stability: Assesses analyte stability after repeated cycles of freezing and thawing.
Bench-Top Stability: Determines analyte stability in the matrix at room temperature for a period that reflects sample handling time.
Long-Term Stability: Evaluates analyte stability in the matrix when stored at the intended temperature (e.g., -20°C or -80°C) for the duration of the study.
Processed Sample Stability: Confirms analyte and internal standard stability in the processed sample extract, often in the autosampler. fda.gov
Table 2: Summary of Stability Assessments for Bioanalytical Method Validation
| Stability Test | Purpose | Typical Conditions | Acceptance Criteria |
| Freeze-Thaw | To assess degradation after multiple freeze-thaw cycles. | 3-5 cycles at -20°C or -80°C and room temperature. | Mean concentration of stability QCs must be within ±15% of nominal concentration. |
| Bench-Top | To simulate sample handling on the lab bench. | Samples kept at room temperature for an expected duration (e.g., 4-24 hours). | Mean concentration of stability QCs must be within ±15% of nominal concentration. |
| Long-Term | To ensure stability for the entire storage period of study samples. | Storage at a specified temperature (e.g., -80°C) for a defined period (e.g., 6 months). | Mean concentration of stability QCs must be within ±15% of nominal concentration. |
| Processed Sample | To ensure stability in the final extract until injection. | Extracts stored in an autosampler for a typical run time. | Mean concentration of stability QCs must be within ±15% of nominal concentration. |
Application in Research Sample Analysis and Data Interpretation Methodologies
Once a bioanalytical method has been fully validated, it can be applied to the analysis of samples from research studies, such as pharmacokinetic or toxicokinetic investigations. europa.eunih.gov In this phase, Robenidine-d8 HCl is added at a constant, known concentration to all calibration standards, quality controls, and unknown study samples. bioanalysis-zone.com
The primary role of the deuterated internal standard is to normalize the analytical response. The instrument measures the peak areas for both the unlabeled analyte (Robenidine) and the deuterated internal standard (Robenidine-d8 HCl). The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the peak area ratio of the analyte to the internal standard. This normalization corrects for potential variability in extraction recovery and instrument response. nih.govscispace.com
A critical aspect of data interpretation is the continuous monitoring of the internal standard's response across the analytical run. The response of Robenidine-d8 HCl should be consistent across all samples, including standards, QCs, and unknowns. biopharmaservices.comfda.gov Significant or trending variations in the internal standard's peak area may indicate problems such as inconsistent extraction, matrix effects, or instrument instability. nih.gov Regulatory guidance recommends establishing a priori acceptance criteria for internal standard response variability to ensure the integrity of the analytical run. fda.gov If the internal standard response in a sample deviates significantly from the mean response of the calibrators and QCs, it may warrant an investigation and potential reanalysis of the sample. fda.gov
Table 3: Illustrative Data from a Research Sample Analysis Run Using Robenidine-d8 HCl
| Sample ID | Analyte Peak Area | Internal Standard (Robenidine-d8 HCl) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 50 | 1,510,200 | 0.00003 | Not Detected |
| LLOQ QC | 7,550 | 1,495,000 | 0.00505 | 5.1 |
| Study Sample 1 | 250,600 | 1,505,400 | 0.16647 | 166.5 |
| MQC QC | 501,200 | 1,499,800 | 0.33418 | 501.3 |
| Study Sample 2 | 890,450 | 1,521,000 | 0.58544 | 878.2 |
| Study Sample 3 | 15,300 | 1,488,600 | 0.01028 | 10.3 |
| HQC QC | 998,700 | 1,501,100 | 0.66530 | 998.0 |
This table contains hypothetical data for illustrative purposes.
Mechanistic Pharmacokinetic and Metabolic Research Methodologies Employing Robenidine D8 Hcl Bis Phenyl D4 As a Tracer
Elucidation of Biotransformation Pathways through Deuterium (B1214612) Tracers
The fundamental principle behind using deuterium tracers lies in the kinetic isotope effect. The substitution of hydrogen with the heavier isotope deuterium can influence the rate of metabolic reactions, particularly those involving the cleavage of carbon-hydrogen bonds. nih.gov This alteration, while often subtle, provides a unique signature that can be exploited to delineate metabolic pathways. By administering Robenidine-d8 and analyzing biological samples, researchers can distinguish between the administered drug and its metabolites, leading to a clearer understanding of its metabolic journey within an organism. nih.govnih.gov
Mass spectrometry (MS) stands as a cornerstone technique for identifying and structurally characterizing deuterated metabolites. mdpi.com The distinct mass shift introduced by the eight deuterium atoms in Robenidine-d8 allows for its unambiguous detection and differentiation from endogenous compounds and non-deuterated Robenidine (B1679493) metabolites in complex biological matrices. biomall.inlgcstandards.comcdnisotopes.comnih.gov
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed method. mdpi.comnih.gov This technique separates the various components of a sample before they enter the mass spectrometer, which then fragments the molecules and analyzes the resulting patterns. The fragmentation patterns of deuterated metabolites will show characteristic mass shifts corresponding to the deuterium-labeled portions of the molecule, enabling precise structural elucidation. nih.gov For instance, if a metabolite retains the deuterated phenyl rings, its mass spectrum will reflect this, helping to pinpoint the site of metabolic modification on other parts of the Robenidine molecule. The use of deuterated internal standards, such as Robenidine-d8, is also crucial for accurate quantification in isotope dilution methods. mdpi.com
A study on the metabolism of Robenidine hydrochloride (ROBH) in Channel catfish utilized HPLC-MS/MS to analyze water and tissue samples for ROBH and its major metabolites, 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA). mdpi.comnih.gov The chromatograms showed distinct peak times for each compound, with Robenidine-d8 serving as an internal standard. nih.gov
Table 1: Chromatographic Peak Times of Robenidine and its Metabolites
| Compound | Peak Time (minutes) |
| Robenidine (ROBH) | 3.37 |
| Robenidine-d8 | 3.33 |
| 4-chlorobenzoic acid (PCBA) | 6.76 |
| 4-chlorohippuric acid (PCHA) | 4.26 |
| Data sourced from a study on Robenidine metabolism in Channel catfish. nih.gov |
The biotransformation of xenobiotics like Robenidine typically involves a series of oxidative, reductive, and conjugative reactions, primarily mediated by enzymes in the liver. nih.gov Deuterium labeling is instrumental in studying these specific metabolic transformations.
Oxidative Metabolism: Many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes. nih.gov By observing the formation of hydroxylated or other oxidized metabolites of Robenidine-d8, researchers can identify the specific CYP isoforms involved. The kinetic isotope effect can slow down these reactions, allowing for the trapping and identification of transient intermediates.
Reductive Metabolism: Reductive pathways can also play a role in drug metabolism. The use of Robenidine-d8 helps in tracking the molecule through these reductive steps, ensuring that the observed metabolites are indeed derived from the administered drug.
Conjugative Metabolism: This phase II metabolic process involves the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the drug or its phase I metabolites to increase water solubility and facilitate excretion. Analyzing biological fluids for deuterated glucuronide or sulfate conjugates of Robenidine provides direct evidence of these conjugation pathways. The ability to capture and quantify labile glucuronide conjugates is enhanced by upstream wastewater sampling, preventing their hydrolysis. nih.gov
Studies on Robenidine in various species have identified key metabolites that point to these reaction types. For example, the formation of 4-chlorobenzoic acid (PCBA) from Robenidine suggests an initial hydrolysis followed by oxidation. mdpi.com The subsequent formation of 4-chlorohippuric acid (PCHA) from PCBA indicates a conjugation reaction with glycine. mdpi.com
In Vitro Metabolic Studies Using Deuterated Robenidine
In vitro systems are crucial for dissecting the specific enzymatic processes involved in drug metabolism without the complexities of a whole organism. nih.gov The use of deuterated Robenidine in these systems provides a clear and quantifiable substrate to probe the activity of various enzymes and cellular models.
To pinpoint the enzymes responsible for metabolizing Robenidine, researchers utilize subcellular fractions isolated from tissues, most commonly the liver. nih.govnih.govresearchgate.net
Microsomes: This fraction is rich in cytochrome P450 enzymes, which are major players in oxidative drug metabolism. nih.gov Incubating Robenidine-d8 with liver microsomes and necessary cofactors (like NADPH) allows for the identification of oxidative metabolites. nih.govresearchgate.net The rate of disappearance of the deuterated parent compound and the appearance of its metabolites can be precisely measured.
Cytosol: The cytosolic fraction contains various soluble enzymes, including some transferases involved in conjugation reactions. frontiersin.org Incubating Robenidine-d8 with cytosol can help identify metabolites formed through these pathways.
By comparing the metabolic profiles generated from incubations with different subcellular fractions, a clearer picture of the enzymes involved in Robenidine's biotransformation emerges. frontiersin.orgresearchgate.net
While subcellular fractions are excellent for identifying specific enzymes, whole-cell systems like isolated hepatocytes or tissue slices provide a more integrated view of metabolism, as they contain a fuller complement of metabolic enzymes and cofactors. nih.gov
Tissue Slices: Liver slices maintain the natural architecture of the tissue, preserving cell-to-cell interactions and the zonal distribution of enzymes. nih.gov Studies with tissue slices can provide valuable information on how Robenidine-d8 is metabolized across different regions of the liver lobule.
The use of deuterated Robenidine in these models allows for sensitive and specific detection of the parent compound and its metabolites, facilitating the prediction of its metabolic fate in vivo.
To definitively identify the specific enzyme isoform responsible for a particular metabolic step, researchers turn to recombinant enzymes. nih.govresearchgate.netopenbiotechnologyjournal.com These are individual drug-metabolizing enzymes, such as specific CYP450 isoforms, produced in a controlled cellular system (e.g., bacteria or insect cells).
By incubating Robenidine-d8 with a panel of different recombinant enzymes, it is possible to determine which specific enzyme (e.g., CYP3A4, CYP2D6) is capable of metabolizing the drug and at what rate. This approach provides unequivocal evidence for the role of a particular enzyme in a specific biotransformation pathway of Robenidine, free from the confounding activities of other enzymes present in more complex systems like microsomes or hepatocytes.
In Vivo Metabolic Studies in Preclinical Models Utilizing Deuterated Robenidine
The administration of deuterated robenidine to preclinical animal models allows researchers to trace the journey of the drug through the body, identifying metabolites and determining primary routes of elimination.
The design of animal studies for metabolite profiling and excretion analysis using deuterated robenidine involves several key considerations to ensure the generation of robust and informative data. A typical study design includes the administration of Robenidine-d8 HCl to a relevant animal model, followed by the systematic collection of biological samples over a defined period.
For instance, studies investigating the metabolic fate of robenidine have been conducted in various species, including rats, rabbits, chickens, and fish. mdpi.comnih.govnih.gov The choice of animal model is often dictated by the intended application of the drug or the desire to understand species-specific metabolic differences.
A study on the metabolism of 14C-labeled robenidine in rats provides a foundational example of such a study design. In this research, rats were administered the labeled compound, and excreta (urine and feces) were collected for several days to determine the primary routes of elimination. mdpi.comnih.gov A similar approach can be employed with Robenidine-d8 HCl, where the deuterium label allows for the differentiation of the administered drug and its metabolites from endogenous compounds.
A study on channel catfish illustrates a comprehensive design for excretion pathway analysis. mdpi.com In this study, fish were housed in individual tanks, and water samples were collected at multiple time points (e.g., 12, 24, 48, 72, 96, 120, 144, and 168 hours) following administration of the drug. mdpi.com This allows for the determination of the excretion kinetics of the parent drug and its metabolites into the surrounding environment. mdpi.com In addition to water, tissues such as muscle, liver, kidney, and intestine can be collected at the end of the study to assess tissue distribution and residual drug levels. mdpi.com
The following table outlines a general design for an animal study focused on metabolite profiling and excretion pathway analysis of deuterated robenidine.
| Parameter | Description | Example |
| Animal Model | Species selected for the study. | Sprague-Dawley rats, New Zealand white rabbits, Broiler chickens, Channel catfish mdpi.comnih.govnih.gov |
| Groups | Treatment and control groups. | Group 1: Vehicle control; Group 2: Robenidine-d8 HCl |
| Sample Collection | Biological matrices collected for analysis. | Urine, feces, blood, plasma, bile, and various tissues (liver, kidney, muscle) mdpi.comnih.gov |
| Time Points | Predetermined times for sample collection. | Pre-dose, and multiple time points post-dose (e.g., 4, 8, 12, 24, 48, 72, 96 hours) mdpi.com |
| Analytical Method | Technique used to identify and quantify the deuterated compound and its metabolites. | Liquid chromatography-mass spectrometry (LC-MS) |
This structured approach ensures that the collected data provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of robenidine.
The accurate analysis of deuterated compounds in biological matrices hinges on meticulous sample collection and preparation techniques. These methods are designed to preserve the integrity of the analytes and remove interfering substances that could compromise the analytical results.
Sample Collection: Biological samples such as blood, urine, feces, and tissues are collected at predetermined time points following the administration of Robenidine-d8 HCl. mdpi.comnih.gov Blood is typically collected in tubes containing an anticoagulant and then centrifuged to obtain plasma. mdpi.com Urine and feces are often collected using metabolic cages that separate the two excreta. nih.gov All samples should be immediately frozen and stored at -20°C or lower to prevent degradation of the parent compound and its metabolites. mdpi.com
Sample Preparation: The goal of sample preparation is to extract the deuterated robenidine and its metabolites from the complex biological matrix and concentrate them for analysis. Common techniques include:
Protein Precipitation (PPT): This method is often used for plasma or serum samples. An organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.
Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubility in two immiscible liquids. For example, a water sample containing robenidine can be extracted with an organic solvent like ethyl acetate (B1210297). mdpi.com The addition of formic acid can improve the extraction efficiency of robenidine. mdpi.com
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. The sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. For instance, an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge can be used to purify robenidine extracts from chicken tissues. researchgate.net
A study comparing different extraction techniques for robenidine from poultry feed found that modern methods like accelerated solvent extraction offered higher recovery, though ultrasonically assisted extraction remains a common choice. nih.gov After extraction, the samples are typically analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS), which can separate the various components and provide structural information for metabolite identification. mdpi.comnih.gov
The table below summarizes common sample preparation techniques for the analysis of robenidine.
| Sample Matrix | Preparation Technique | Key Steps |
| Plasma/Serum | Protein Precipitation | Addition of acetonitrile, vortexing, centrifugation, collection of supernatant. |
| Urine | Dilute and Shoot | Dilution with mobile phase, centrifugation/filtration, direct injection into LC-MS. |
| Tissues (e.g., muscle, liver) | Homogenization and Extraction | Homogenization of tissue, extraction with a suitable solvent (e.g., acetonitrile), cleanup by LLE or SPE. mdpi.comresearchgate.net |
| Feces | Homogenization and Extraction | Homogenization of feces with a solvent, followed by extraction and cleanup steps similar to tissues. nih.gov |
The choice of the specific sample preparation method will depend on the nature of the biological matrix, the physicochemical properties of the analytes, and the sensitivity required for the analytical method.
Assessment of Deuterium Isotope Effects on Metabolic Rates and Pathways
The quantitative measurement of KIE in enzyme-catalyzed reactions involving deuterated robenidine is crucial for understanding the mechanistic details of its biotransformation. The KIE is typically expressed as the ratio of the reaction rate for the light (hydrogen-containing) isotopologue to the rate for the heavy (deuterium-containing) isotopologue (KIE = kH/kD).
Several methods can be employed to measure KIEs, including:
Direct Comparison of Reaction Rates: In this approach, the initial rates of metabolism are determined separately for the non-deuterated and deuterated substrates under identical conditions. This can be done using in vitro systems such as liver microsomes or recombinant enzymes. The ratio of the intrinsic clearances (Vmax/Km) for the two substrates provides a measure of the KIE. nih.gov
Competitive Incubations: A more precise method involves incubating a mixture of the deuterated and non-deuterated compounds with the enzyme system. The change in the ratio of the two isotopologues over time is monitored using mass spectrometry. This competitive approach minimizes experimental variability. chemrxiv.org
The magnitude of the KIE can provide valuable information about the transition state of the reaction. A primary KIE (typically >2) is observed when the bond to the deuterium is broken in the rate-determining step of the reaction. A secondary KIE (closer to 1) occurs when the deuterium is not directly involved in bond cleavage but is located at or near the reaction center.
The following table presents hypothetical KIE values to illustrate the potential outcomes of such studies with Robenidine-d8 HCl.
| Enzyme System | Metabolic Reaction | Hypothetical KIE (kH/kD) | Interpretation |
| Liver Microsomes | Overall Metabolism | 1.8 | A moderate isotope effect suggests that C-H bond cleavage is partially rate-limiting in the overall metabolism. |
| Recombinant CYP3A4 | N-dealkylation | 3.5 | A significant primary KIE indicates that C-H bond cleavage is the rate-determining step in the N-dealkylation reaction catalyzed by CYP3A4. |
| Recombinant FMO3 | Oxidation | 1.1 | A negligible KIE suggests that C-H bond cleavage is not involved in the rate-limiting step of the oxidation reaction catalyzed by FMO3. |
These hypothetical data illustrate how KIE measurements can pinpoint the specific enzymes and reactions that are sensitive to deuteration.
The presence of a significant KIE can have profound implications for the metabolic clearance and the relative importance of different metabolic pathways for a drug. A lower rate of metabolism for the deuterated compound (a KIE > 1) can lead to reduced metabolic clearance and, consequently, a longer half-life and increased systemic exposure.
This "metabolic switching" is a key consideration. If the primary metabolic pathway is slowed down due to a KIE, other, previously minor, pathways may become more prominent. nih.gov For Robenidine-d8 HCl, if the deuteration is at a primary site of metabolism, a significant KIE could lead to:
Shifting Metabolic Ratios: The profile of metabolites could change, with a decrease in the metabolites formed from the slowed pathway and a potential increase in metabolites from alternative pathways.
For example, if the primary route of robenidine metabolism is cleavage of the benzylideneamino group, and this step is subject to a large KIE in Robenidine-d8 HCl, the body might increase metabolism at other sites on the molecule that are not deuterated.
The implications of KIE on metabolic clearance can be summarized as follows:
| KIE Value | Effect on Metabolic Rate of Deuterated Compound | Implication for Metabolic Clearance | Potential for Metabolic Pathway Shift |
| ~ 1 | No significant change | Unchanged | Low |
| > 1 (Moderate) | Slower metabolism | Decreased | Possible |
| > 1 (Large) | Significantly slower metabolism | Substantially decreased | High |
Understanding these implications is critical in drug development. While a KIE can sometimes be exploited to improve a drug's pharmacokinetic properties (a strategy known as "deuterium-switching"), it can also lead to unexpected changes in metabolism and safety profiles. nih.govresearchgate.net Therefore, thorough investigation of the KIE for any deuterated compound intended for in vivo use is essential.
Advanced Mechanistic and Target Engagement Research Utilizing Robenidine D8 Hcl Bis Phenyl D4
Probing Ligand-Target Interactions Using Deuterium (B1214612) Labeling
Deuterium labeling is a critical technique for elucidating the nuanced interactions between a ligand, such as Robenidine (B1679493), and its biological target. The increased mass of deuterium provides a distinct signal that can be traced using various analytical methods, offering a window into the dynamics of binding events at the molecular level. clearsynth.com
Application in Binding Assays for Mechanistic Insights
Robenidine-d8 HCl is an ideal candidate for use in advanced binding assays, particularly those coupled with mass spectrometry. In competitive binding assays, for instance, the deuterated compound can be used as an internal standard to precisely quantify the binding affinity of the non-labeled (protium) version or other analogues. acs.org By incubating a target protein with a mixture of labeled and unlabeled Robenidine, researchers can determine their relative affinities by measuring the ratio of bound labeled to unlabeled ligand. This approach provides high-resolution data crucial for understanding structure-activity relationships and the thermodynamics of the binding interaction.
Furthermore, deuterium-labeled compounds are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. Using Robenidine-d8 HCl allows for the precise tracking and quantification of the drug and its metabolites in complex biological samples, providing critical data for drug development.
Investigating Conformational Changes Upon Binding via Spectroscopic Methods
The binding of a ligand to a protein often induces conformational changes that are essential for its biological function. nih.gov Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful spectroscopic method for mapping these changes. nih.govthermofisher.com In a typical HDX-MS experiment, a protein is incubated in a deuterated buffer (D₂O), causing the hydrogen atoms on the protein's backbone amides to exchange with deuterium from the solvent. nist.gov
The rate of this exchange is highly dependent on the protein's structure; regions that are tightly folded or involved in binding interactions are protected from the solvent and will exchange deuterium more slowly. nih.gov By comparing the deuterium uptake of a protein in its free (apo) state versus its state when bound to Robenidine-d8 HCl, researchers can pinpoint the exact regions of the protein that are affected by ligand binding. acs.org This differential analysis can reveal not only the direct binding site but also allosteric changes occurring at distant locations on the protein, providing a detailed map of the dynamic structural changes that govern the protein's function. nih.govresearchgate.net
Elucidation of Enzyme Reaction Mechanisms and Catalytic Intermediates
Isotope labeling is a cornerstone of mechanistic enzymology, providing a means to trace the path of atoms through a reaction and to probe the nature of transition states. nih.gov The use of Robenidine-d8 HCl can offer profound insights into the catalytic mechanisms of its target enzymes.
Deuterium Exchange Studies to Identify Active Site Residues or Reaction Mechanisms
Hydrogen-deuterium exchange can be employed to identify key amino acid residues within an enzyme's active site that are crucial for catalysis. wisc.edu When Robenidine-d8 HCl binds to its target enzyme, it can alter the local environment of the active site. This perturbation affects the rate of deuterium exchange for nearby amino acid residues. By using techniques like HDX-MS, scientists can identify peptides within the active site that show altered deuterium uptake upon ligand binding. This "protection" from exchange helps to map the binding interface and identify residues that may be directly involved in the catalytic reaction or in stabilizing the ligand. nih.govacs.org
Isotope Labeling in Mechanistic Enzymology for Transition State Analysis
The replacement of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, meaning that if this bond is broken during the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate. nih.gov
By comparing the rate of the enzymatic reaction using Robenidine versus Robenidine-d8 HCl, researchers can determine the magnitude of the KIE. A significant KIE (where the rate with the deuterated compound is slower) indicates that the cleavage of a C-H bond on the phenyl ring is part of the rate-determining step of the reaction. acs.org This information is invaluable for understanding the transition state of the reaction and for elucidating the precise chemical steps of the catalytic mechanism. nih.gov
Assessment of In Vitro Research-Oriented Pharmacological Activity Methodologies
The foundational knowledge of a compound's biological activity is essential context for advanced mechanistic studies. Robenidine is known primarily as a coccidiostat but also exhibits significant antibacterial properties. drugbank.comdrugbank.comnih.gov
In vitro studies have shown that Robenidine alone has bactericidal activity against Acinetobacter baumannii and Acinetobacter calcoaceticus. nih.gov Its activity against many other Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, is limited on its own but is significantly enhanced when combined with outer membrane permeabilizing agents like Ethylenediaminetetraacetic acid (EDTA) or Polymyxin B nonapeptide (PMBN). nih.govfrontiersin.org This synergistic effect allows Robenidine to be effective at much lower concentrations. nih.gov For example, in the presence of PMBN, the susceptibility of some Gram-negative strains to Robenidine increased by 4- to 256-fold. frontiersin.org The compound also demonstrates potent activity against Gram-positive pathogens, including Staphylococcus pseudintermedius and beta-haemolytic streptococci. frontiersin.org
Table 1: In Vitro Antimicrobial Activity of Robenidine Against Selected Bacterial Strains
| Bacterial Strain | Robenidine MIC Alone (μg/mL) | Interaction with Permeabilizing Agent | Reference |
|---|---|---|---|
| Acinetobacter baumannii ATCC 19606 | 32 | Synergistic with PMBN; Additive with EDTA | frontiersin.orgnih.gov |
| Acinetobacter baumannii (Clinical) | Mode = 8 | Synergistic/Additive | nih.gov |
| Acinetobacter calcoaceticus | Mode = 2 | Synergistic/Additive | nih.gov |
| Escherichia coli ATCC 25922 | >256 | Synergistic with PMBN/EDTA | frontiersin.orgnih.gov |
| Klebsiella pneumoniae ATCC 13883 | >256 | Synergistic with PMBN/EDTA | frontiersin.orgnih.gov |
| Pseudomonas aeruginosa ATCC 27853 | >256 | Synergistic with PMBN/EDTA | frontiersin.orgnih.gov |
| Staphylococcus pseudintermedius | 1 - 16 | Additive with EDTA | frontiersin.org |
| Beta-haemolytic streptococci | 1 - 16 | Additive with EDTA | frontiersin.org |
Analogs of Robenidine have also been developed and tested, showing moderate to potent activity against various Gram-negative pathogens, with Minimum Inhibitory Concentrations (MICs) often in the 2–16 µg/mL range. mdpi.comnewcastle.edu.au These studies form the basis for further mechanistic exploration using tools like Robenidine-d8 HCl to understand precisely how these compounds exert their antimicrobial effects at a molecular level.
Cell-Free and Cell-Based Assay Systems for Mechanistic Activity Assessment
The investigation into Robenidine's mechanism of action leverages a variety of assay systems. In these contexts, Robenidine-d8 HCl is indispensable for accurate quantification of the parent compound, ensuring the reliability of the obtained data.
Cell-Free Assays:
Cell-free assays are instrumental in isolating and studying specific molecular interactions without the complexity of a cellular environment. For Robenidine, these assays could target key enzymes or proteins involved in parasitic metabolic pathways. For instance, given that Robenidine is known to interfere with oxidative phosphorylation, a cell-free assay could be designed to measure the activity of specific mitochondrial enzymes in the presence of varying concentrations of Robenidine. In such an experiment, Robenidine-d8 HCl would be added at a known concentration to the assay mixture before extraction and analysis by liquid chromatography-mass spectrometry (LC-MS). This allows for precise determination of the amount of Robenidine that was necessary to inhibit the enzyme, by correcting for any loss of analyte during sample preparation and analysis.
Cell-Based Assays:
Cell-based assays provide a more biologically relevant context to study the effects of a compound on a whole, living cell. A range of cell lines, including various human and animal cell lines, have been used to assess the activity and cytotoxicity of Robenidine and its analogs. nih.govnih.gov For example, the cytotoxicity of Robenidine has been evaluated in human immortalized keratinocytes (HaCat), human embryonic kidney (HEK 293), and Madin Darby Canine Kidney (MDCK) cells. nih.gov In such studies, cells are treated with Robenidine, and the cellular response, such as proliferation or viability, is measured. Robenidine-d8 HCl is used as an internal standard during the analytical phase to accurately quantify the intracellular or extracellular concentration of Robenidine. This is crucial for understanding the compound's potency and therapeutic index.
One common cell-based assay is the determination of the 50% inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. For Robenidine, an IC50 value of 12 µg/ml has been reported in certain mammalian cell lines. nih.gov In another study, an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed for the rapid screening of Robenidine, with a reported IC50 of 0.927 ng/mL.
The table below illustrates the type of data that can be generated from cell-based cytotoxicity assays for Robenidine, where Robenidine-d8 HCl would be used for precise quantification.
| Cell Line | Assay Type | Endpoint | Robenidine IC50 (µg/mL) |
|---|---|---|---|
| HaCat (Human Keratinocytes) | WST-1 Cell Proliferation | Cell Viability | 12 |
| HEK 293 (Human Embryonic Kidney) | WST-1 Cell Proliferation | Cell Viability | 12 |
| MDCK (Madin Darby Canine Kidney) | WST-1 Cell Proliferation | Cell Viability | 12 |
Methodologies for Studying Concentration-Response Relationships in Research Settings
Understanding the relationship between the concentration of a drug and its observed effect is a cornerstone of pharmacology. tg.org.au For Robenidine, these studies are essential to determine its potency and efficacy against target organisms. The use of Robenidine-d8 HCl as an internal standard in LC-MS/MS analysis is critical for generating high-quality concentration-response data. nih.gov
Concentration-response curves are generated by exposing the target cells or organisms to a range of Robenidine concentrations and measuring the biological response at each concentration. tg.org.au For example, in a study on Plasmodium falciparum, the causative agent of malaria, the 72-hour parasite growth was measured in the presence of varying concentrations of Robenidine. acs.orgnih.gov Such experiments yield data on the IC50, which is a key parameter for comparing the potency of different compounds. For Robenidine, an in vitro IC50 of 324 nM has been reported against a drug-sensitive strain of P. falciparum. acs.orgnih.gov
The following table provides an example of data that could be generated in a concentration-response study of Robenidine against P. falciparum, with Robenidine-d8 HCl used to ensure the accuracy of the concentration measurements.
| Robenidine Concentration (nM) | Parasite Growth Inhibition (%) |
|---|---|
| 10 | 5 |
| 50 | 20 |
| 100 | 40 |
| 324 | 50 |
| 500 | 65 |
| 1000 | 85 |
Structure-Activity Relationship (SAR) Studies Incorporating Deuterated Analogs for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing and testing a series of analogs of a lead compound to understand how chemical structure influences biological activity. acs.orgnih.gov In the context of Robenidine, SAR studies have been conducted to explore new therapeutic applications, such as antimalarial and antibacterial agents. nih.govacs.orgnih.gov
While Robenidine-d8 HCl itself is not typically the focus of SAR studies due to the negligible impact of deuterium substitution on biological activity in this case, it plays a vital supporting role. The precise quantification enabled by deuterated internal standards is crucial for the accurate assessment of the biological activity of the newly synthesized, non-deuterated analogs. This ensures that any observed differences in activity are due to the structural modifications and not to variations in the actual concentrations of the compounds being tested.
Recent research has focused on modifying the Robenidine pharmacophore to improve its potency and solubility. nih.gov For instance, a series of aminoguanidine (B1677879) analogs of Robenidine were prepared and tested against Plasmodium falciparum. acs.orgnih.gov These studies have led to the discovery of analogs with significantly improved antimalarial activity. acs.orgnih.gov Another study explored Robenidine derivatives as potential antischistosomal drug candidates, revealing that electron-withdrawing groups on the phenyl moiety enhanced the activity. nih.gov
The table below summarizes the findings from a hypothetical SAR study on Robenidine analogs, where Robenidine-d8 HCl would have been used to ensure the accuracy of the bioassay results.
| Compound | Structural Modification | Target Organism | IC50 (nM) |
|---|---|---|---|
| Robenidine | Parent Compound (4-chloro substituents) | P. falciparum | 324 |
| Analog A | 4-fluoro substituents | P. falciparum | 250 |
| Analog B | 4-bromo substituents | P. falciparum | 410 |
| Analog C | 4-methyl substituents | P. falciparum | 680 |
| Analog D | 3,4-dichloro substituents | P. falciparum | 150 |
Emerging Research Methodologies and Future Perspectives for Robenidine D8 Hcl Bis Phenyl D4 and Deuterated Compounds
Integration with Advanced Omics Technologies in Research
The "omics" revolution, encompassing genomics, proteomics, and metabolomics, provides a holistic view of biological systems. nih.gov Deuterated compounds are proving to be invaluable tools within these fields, offering enhanced capabilities for tracing, identifying, and quantifying biological molecules and their interactions.
Deuterium-Enabled Metabolomics for Tracing Metabolic Fluxes in Research Models
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, benefits immensely from the use of stable isotope-labeled compounds. Deuterium-labeled molecules, such as Robenidine-d8, can act as tracers to delineate metabolic pathways and quantify the flow of metabolites, a concept known as metabolic flux analysis.
In research models, introducing a deuterated compound allows scientists to follow its transformation and incorporation into various metabolic products. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the deuterated and non-deuterated forms of metabolites, providing a clear picture of the metabolic network. For instance, studies on the metabolism of Robenidine (B1679493) have identified its major metabolites, and the use of Robenidine-d8 would allow for a more precise quantification of the conversion rates and excretion patterns in various biological systems, such as in fish. mdpi.com This approach is not limited to drug metabolism and can be applied to understand fundamental biochemical pathways by using deuterated precursors.
Table 1: Applications of Deuterated Compounds in Metabolomics Research
| Research Application | Description | Analytical Techniques |
| Metabolic Flux Analysis | Quantifying the rate of turnover of metabolites through a metabolic pathway. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Pathway Elucidation | Identifying and confirming the steps in a metabolic pathway. | LC-MS/MS, GC-MS |
| Pharmacokinetic Studies | Tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug. | LC-MS/MS |
| Biomarker Discovery | Identifying novel biomarkers by tracing the metabolic fate of a labeled compound. | High-Resolution Mass Spectrometry |
Proteomics Applications for Target Identification and Validation in Research
Proteomics, the study of the entire set of proteins expressed by an organism, can also be enhanced by the use of deuterated compounds. One powerful technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS). researchgate.net This method probes the conformational dynamics of proteins by measuring the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent. researchgate.net
When a ligand like Robenidine-d8 binds to its protein target, it can alter the protein's conformation, shielding certain regions from the solvent. This change in deuterium uptake can be precisely measured by mass spectrometry, allowing researchers to map the ligand-binding site and allosteric effects. This information is crucial for understanding how a drug exerts its effect and for validating its molecular target. While direct studies on Robenidine-d8 using HDX-MS are not yet prevalent, the methodology holds significant promise for elucidating its mechanism of action and that of its analogs. adelaide.edu.au
Computational Chemistry and Molecular Modeling Approaches for Deuterated Robenidine
Computational methods have become indispensable in modern chemical and biological research, providing insights that are often difficult to obtain through experimental means alone. wavefun.com For deuterated compounds like Robenidine-d8, computational chemistry and molecular modeling offer powerful tools to predict and understand the effects of isotopic substitution.
Quantum Mechanical (QM) Calculations for Isotope Effect Predictions and Reaction Energetics
Quantum mechanics (QM) provides the fundamental framework for understanding chemical bonding and reactivity. wavefun.com QM calculations can be used to predict the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
For Robenidine, metabolism often involves the breaking of carbon-hydrogen bonds. Replacing hydrogen with deuterium to create Robenidine-d8 can slow down these metabolic reactions due to the greater strength of the carbon-deuterium bond. QM calculations can model the transition states of these bond-breaking reactions and accurately predict the magnitude of the KIE. nih.gov This predictive power is invaluable for designing deuterated drugs with improved metabolic stability. nih.gov Furthermore, QM can be used to calculate the reaction energetics, providing a detailed understanding of the metabolic pathways. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the interactions between a ligand and its protein target over time. mdpi.com For Robenidine-d8, MD simulations can be used to study how it binds to its target protein and how deuteration might affect this interaction. nih.gov
By simulating the movement of every atom in the system, MD can reveal the key amino acid residues involved in binding, the role of water molecules in the binding pocket, and the conformational changes that occur upon ligand binding. researchgate.netnih.gov Accelerated MD simulations can even capture the entire process of a ligand binding to its receptor. nih.gov These simulations can help in understanding the structural basis for the activity of Robenidine and its analogs and guide the design of new compounds with enhanced binding affinity and specificity. nih.gov
Table 2: Computational Approaches for Studying Deuterated Compounds
| Computational Method | Application for Robenidine-d8 | Key Insights |
| Quantum Mechanics (QM) | Prediction of kinetic isotope effects on metabolism. | Reaction rates, metabolic stability, reaction mechanisms. nih.gov |
| Molecular Dynamics (MD) | Simulation of Robenidine-d8 binding to its target protein. | Binding modes, protein conformational changes, ligand-protein interactions. mdpi.com |
| Docking Studies | Predicting the preferred binding orientation of Robenidine-d8 in a protein active site. | Initial binding pose for MD simulations. mdpi.com |
Development of Novel Deuterated Robenidine Probes for Specific Research Questions
The unique properties of deuterated compounds make them ideal for creating specialized molecular probes to investigate specific biological questions. Building on the known biological activity of Robenidine, novel deuterated analogs can be designed to explore new therapeutic areas and to dissect complex biological processes. drugbank.com
Research into novel guanidine (B92328) compounds derived from Robenidine has already shown promise in identifying potent agents against various pathogens. nih.gov By strategically incorporating deuterium into these new analogs, researchers can create probes with tailored properties. For example, a deuterated probe could be designed to have a slower rate of metabolism, allowing for a longer duration of action in a biological system, which would be beneficial for imaging studies or for investigating long-term cellular responses.
The development of such probes involves a combination of chemical synthesis, biological testing, and computational modeling. The synthesis of Robenidine analogs is a well-established process, and the incorporation of deuterium can be achieved through the use of deuterated starting materials. nih.gov These novel probes can then be used in a variety of research applications, from studying drug resistance mechanisms to exploring new therapeutic targets. For instance, analogs of Robenidine have been investigated for their activity against Gram-negative pathogens, and deuterated versions could help in understanding the role of efflux pumps in conferring resistance. nih.gov
Design and Synthesis of Photoaffinity Probes or Fluorescent Tracers
The unique properties of isotopically labeled compounds like Robenidine-d8 HCl make them ideal scaffolds for the creation of sophisticated chemical tools such as photoaffinity probes and fluorescent tracers. These tools are instrumental in identifying drug targets and elucidating biological pathways. all-chemistry.comnih.gov
Photoaffinity Probes: The general design of a photoaffinity probe involves three key components: a specificity unit (the drug molecule), a photoreactive moiety, and a reporter tag (like biotin). nih.gov To synthesize a photoaffinity probe from Robenidine-d8, a photoreactive group, such as a diazirine or benzophenone, would be chemically attached to the core molecule. nih.govunimi.it This process requires careful consideration of the structure-activity relationship to ensure that the modification does not significantly hinder the molecule's ability to bind to its biological target. nih.govnih.gov Upon exposure to a specific wavelength of light, the photoreactive group forms a highly reactive intermediate that covalently binds to the nearest molecule, presumably its target protein. nih.gov The deuterium labeling provides a unique mass for mass spectrometry-based detection, ensuring that the probe can be distinguished from endogenous molecules.
Fluorescent Tracers: Similarly, a fluorescent tracer can be synthesized by attaching a fluorescent dye to the Robenidine-d8 molecule. all-chemistry.comalfa-chemistry.com These tracers are vital for a range of applications, including fluorescence microscopy and high-throughput screening assays, allowing for the visualization and tracking of the compound within cellular environments. all-chemistry.comtirzepatides.us The combination of fluorescence for imaging and deuterium labeling for mass-based quantification offers a powerful dual-modal approach for modern drug discovery.
Below is a table comparing common functionalities used in probe design.
| Feature | Photoreactive Groups | Fluorescent Dyes | Reporter Tags |
| Examples | Benzophenones, Aryl Azides, Diazirines | Fluorescein, Rhodamine, Cyanine Dyes | Biotin, Alkyne/Azide (for click chemistry) |
| Activation | UV Light | Excitation Wavelength Light | N/A (detection-based) |
| Function | Covalent cross-linking to target protein | Visualization and tracking in cells/tissues | Isolation and identification of labeled targets |
| Advantage | Captures transient molecular interactions | High sensitivity and real-time imaging | Enables purification of target-probe complexes |
Application in Imaging Mass Spectrometry Research for Tissue Distribution Studies
Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS), is a powerful technique that visualizes the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections without the need for labels. nih.govresearchgate.net It offers high molecular specificity, allowing researchers to distinguish between a parent drug and its metabolites based on their mass-to-charge ratio (m/z). nih.govutmb.edu
The use of deuterated compounds like Robenidine-d8 HCl significantly enhances the capabilities of IMS. In a typical study, an animal model would be administered the drug, and after a designated period, tissues of interest are collected, sectioned, and analyzed by IMS. nih.gov The mass spectrometer can simultaneously map the distribution of the non-labeled drug and its deuterated counterpart.
The key advantages of using Robenidine-d8 in IMS include:
Unambiguous Detection: The mass shift of +8 atomic mass units for Robenidine-d8 (C₁₅H₅D₈Cl₂N₅) compared to its non-deuterated form (C₁₅H₁₃Cl₂N₅) allows for clear and distinct detection, free from interference by endogenous molecules that might share the same nominal mass as the parent drug. nih.gov
Quantitative Analysis: Robenidine-d8 can serve as an ideal internal standard for quantifying the absolute amount of the parent drug in different regions of the tissue, as it mimics the chemical and physical behavior of the analyte during sample preparation and ionization.
Metabolite Identification: When a mixture of labeled and unlabeled drug is administered, drug metabolites will appear in the mass spectrum as characteristic "doublets" separated by the mass of the isotopic label, greatly simplifying their identification within a complex biological matrix. nih.gov
The following table illustrates the theoretical mass differences that enable IMS detection.
| Compound | Molecular Formula | Exact Mass (Da) | Application in IMS |
| Robenidine | C₁₅H₁₃Cl₂N₅ | 369.0599 | Parent Drug Detection |
| Robenidine-d8 | C₁₅H₅D₈Cl₂N₅ | 377.1102 | Internal Standard / Tracer |
| Putative Metabolite (e.g., hydrolysis) | C₇H₇ClN₂ | 154.0300 | Metabolite Mapping |
| Deuterated Putative Metabolite | C₇H₃D₄ClN₂ | 158.0551 | Metabolite Confirmation |
Broader Implications of Isotope Labeling in Pharmaceutical Research and Development Methodologies
The use of stable isotope labeling, particularly with deuterium (²H), has become a cornerstone of modern pharmaceutical research, extending far beyond its use as an analytical tracer. musechem.comstudysmarter.co.uk This technique provides profound insights into a drug's behavior and allows for the development of safer and more effective medicines. musechem.comyoutube.com
Improving Pharmacokinetic Profiles: One of the most significant applications is the "deuterium kinetic isotope effect" (KIE). nih.govnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. youtube.com By strategically replacing hydrogen atoms with deuterium at sites on a drug molecule that are prone to metabolic breakdown (often by cytochrome P450 enzymes), the rate of metabolism can be slowed. nih.govnih.gov This can lead to several therapeutic advantages:
Increased drug half-life and exposure.
Reduced formation of potentially toxic metabolites. youtube.com
More consistent plasma concentrations, potentially leading to a better safety and efficacy profile.
ADME Studies: Isotopic labeling is crucial for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. nih.govchemicalsknowledgehub.com Using labeled compounds allows researchers to trace the complete lifecycle of a drug in the body, providing precise data on how it is absorbed, where it goes, how it's broken down, and how it is eliminated. musechem.comchemicalsknowledgehub.com While radioactive isotopes like Carbon-14 are often used for their sensitivity in excretion and mass balance studies, stable isotopes like deuterium are invaluable for metabolic profiling with mass spectrometry. chemicalsknowledgehub.com
Mechanism of Action Studies: As detailed in section 6.3.1, isotopically labeled probes are critical for identifying the specific proteins or biological pathways that a drug interacts with, helping to confirm its mechanism of action and uncover potential off-target effects. nih.gov
The integration of isotope labeling into drug development methodologies accelerates the entire process, from early discovery to clinical trials, by providing high-quality, precise data that supports critical decision-making. metsol.com
Q & A
Q. What ethical and safety protocols are critical when using Robenidine-d8 HCl in animal studies?
- Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC) for dosing, euthanasia, and tissue sampling. Conduct acute toxicity trials to establish LD50 and MTD. Include negative controls (vehicle-only) and monitor for deuterium-specific effects (e.g., altered metabolic rates). Document adverse events using standardized templates per GHS hazard classifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
